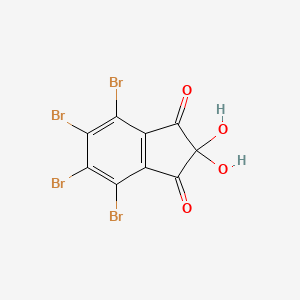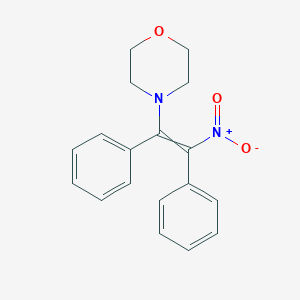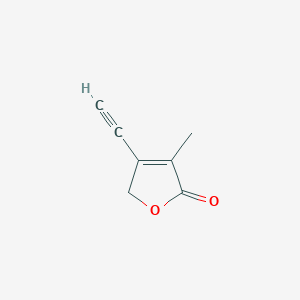
5,5'-Bi-1,2,3-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bi-1,2,3-triazine is a heterocyclic compound featuring two triazine rings connected at the 5-position Triazines are a class of nitrogen-containing heterocycles, and the 1,2,3-triazine isomer is one of the three possible triazine isomers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bi-1,2,3-triazine typically involves the nucleophilic displacement of chlorides in 3,3’-dichloro-5,5’-bi-1,2,4-triazine with benzenethiolate or 2-pyridinethiolate anion. This reaction is carried out in the presence of potassium carbonate in dimethyl sulfoxide at ambient temperature, yielding the desired product in high yields .
Industrial Production Methods: While specific industrial production methods for 5,5’-Bi-1,2,3-triazine are not well-documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Bi-1,2,3-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace leaving groups such as halides.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions to form (hetero)aryl-1,2,3-triazines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium carbonate and dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are used under optimized conditions to achieve high yields.
Major Products:
Nucleophilic Substitution: The major products are typically substituted triazines with various functional groups.
Cross-Coupling Reactions: The products are (hetero)aryl-1,2,3-triazines, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
5,5’-Bi-1,2,3-triazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,5’-Bi-1,2,3-triazine involves its ability to participate in various chemical reactions due to the presence of multiple nitrogen atoms in its structure. These nitrogen atoms can act as nucleophiles or electrophiles, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic properties of the triazine rings and the substituents attached to them .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazine: Another isomer of triazine with different nitrogen atom positions.
1,3,5-Triazine: Known for its use in the production of melamine and cyanuric acid.
Tetrazines: Compounds with four nitrogen atoms in the ring, used in bioorthogonal chemistry.
Uniqueness: 5,5’-Bi-1,2,3-triazine is unique due to its specific nitrogen atom arrangement and the ability to form stable bi-triazine structures. This uniqueness makes it valuable in the synthesis of complex organic molecules and its applications in various scientific fields.
Eigenschaften
CAS-Nummer |
106636-97-9 |
|---|---|
Molekularformel |
C6H4N6 |
Molekulargewicht |
160.14 g/mol |
IUPAC-Name |
5-(triazin-5-yl)triazine |
InChI |
InChI=1S/C6H4N6/c1-5(2-8-11-7-1)6-3-9-12-10-4-6/h1-4H |
InChI-Schlüssel |
XSDYWCJUIHHCBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN=N1)C2=CN=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)

![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)





![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)


-](/img/structure/B14324546.png)
